2-Ethyl-4,6-dimethylphenol
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Overview
Description
2-Ethyl-4,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of an ethyl group and two methyl groups attached to a benzene ring, along with a hydroxyl group (-OH). This compound is known for its antiseptic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4,6-dimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with ethyl and methyl groups. This process typically uses Friedel-Crafts alkylation, where phenol reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is produced by the methylation of phenol using methanol. The reaction is carried out at elevated temperatures in the presence of a solid acid catalyst. This method is efficient and widely used due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Ethyl-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its antiseptic properties make it useful in biological studies and as a disinfectant.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethylphenol involves its interaction with microbial cell membranes. The hydroxyl group (-OH) can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This compound also interferes with enzyme activity and protein synthesis within microbial cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2,6-Dimethylphenol: Similar structure but lacks the ethyl group.
4-Ethylphenol: Similar structure but lacks the two methyl groups.
Phenol: The parent compound with only a hydroxyl group attached to the benzene ring.
Uniqueness: 2-Ethyl-4,6-dimethylphenol is unique due to the presence of both ethyl and methyl groups, which enhance its lipophilicity and antimicrobial properties compared to other phenolic compounds .
Properties
CAS No. |
2219-79-6 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
MXHAHSBTOVFDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1O)C)C |
Origin of Product |
United States |
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